REACTION_SMILES
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[CH3:15][N:16]([CH3:17])[CH:18]=[O:19].[Cl:20][CH2:21][Cl:22].[Cl:9][C:10]([C:11]([Cl:12])=[O:13])=[O:14].[O:1]1[N:2]=[C:3]([C:6](=[O:7])[OH:8])[CH2:4][CH2:5]1>>[Cl-:9].[O:1]1[N:2]=[C:3]([C:6](=[O:7])[OH:8])[CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1=NOCC1
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Name
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Type
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product
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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O=C(O)C1=NOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |